2,5-Dibromofuran-3-carboxylic acid

Sequential cross-coupling Trisubstituted furan synthesis Palladium catalysis

Researchers needing modular access to polysubstituted furans face regiochemical limits with mono-bromo or regioisomeric scaffolds. 2,5-Dibromofuran-3-carboxylic acid (CAS 32460-22-3) provides two orthogonal C-Br handles for sequential Pd-catalyzed cross-coupling alongside a free carboxylic acid for amide/ester diversification. • Three-vector library synthesis via amide coupling + two sequential Suzuki reactions • Triarylbismuth-mediated bis-arylation enables single-step symmetric 2,5-diarylation • AB₂-type monomer for Suzuki polycondensation in conjugated polymer synthesis. Supplied with full analytical certification.

Molecular Formula C5H2Br2O3
Molecular Weight 269.88 g/mol
CAS No. 32460-22-3
Cat. No. B1455060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dibromofuran-3-carboxylic acid
CAS32460-22-3
Molecular FormulaC5H2Br2O3
Molecular Weight269.88 g/mol
Structural Identifiers
SMILESC1=C(OC(=C1C(=O)O)Br)Br
InChIInChI=1S/C5H2Br2O3/c6-3-1-2(5(8)9)4(7)10-3/h1H,(H,8,9)
InChIKeyUFFSHBPITAYYJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dibromofuran-3-carboxylic acid: Heterocyclic Building Block


2,5-Dibromofuran-3-carboxylic acid (CAS 32460-22-3) is a dibrominated furan heterocycle bearing a carboxylic acid group at the 3-position and bromine atoms at both the 2- and 5-positions of the furan ring [1]. With molecular formula C5H2Br2O3 and molecular weight 269.88 g/mol, this compound serves as a versatile small-molecule scaffold in organic synthesis, particularly for constructing polysubstituted furan derivatives via sequential palladium-catalyzed cross-coupling reactions . The compound is commercially available with minimum purity specifications of 95% .

Unique Scaffold Properties


Substituting 2,5-dibromofuran-3-carboxylic acid with a different dibromofuran regioisomer (e.g., 4,5-dibromo-2-furoic acid, CAS 2434-03-9) or a mono-bromo analog (e.g., 5-bromofuran-3-carboxylic acid, CAS 58832-36-3) fundamentally alters the accessible chemical space. The 2,5-dibromo-3-carboxylic acid substitution pattern uniquely positions two reactive halide handles for sequential cross-coupling reactions orthogonally to a free carboxylic acid derivatization site [1]. In contrast, mono-bromo analogs permit only a single aryl/alkenyl introduction, while regioisomeric dibromo furan carboxylic acids (such as 4,5-dibromo-2-furoic acid or 2,3-dibromofuran-5-carboxylic acid) exhibit different regiochemical preferences in palladium-catalyzed couplings, leading to divergent trisubstituted furan products [2]. The evidence below quantifies where these differences translate into meaningful selection criteria for procurement.

Differentiation Evidence


Sequential One-Pot Bis-Coupling Capability

2,5-Dibromofuran-3-carboxylic acid provides two reactive C–Br bonds at the 2- and 5-positions, enabling sequential or one-pot bis-Suzuki–Miyaura couplings to generate differentially trisubstituted furan products. In a systematic study of one-pot coupling of di-brominated furans, regioselective bis-coupling was achieved using palladium acetate, boronic acid, and sodium carbonate in 1:1 H2O/DMF [1]. In contrast, the mono-bromo analog 5-bromofuran-3-carboxylic acid (CAS 58832-36-3) possesses only a single halide handle and can yield only monosubstituted products, fundamentally limiting scaffold complexity accessible from the same starting material .

Sequential cross-coupling Trisubstituted furan synthesis Palladium catalysis

Regioisomeric Cross-Coupling Selectivity

The 2,5-dibromo-3-carboxylic acid regioisomer (target compound) positions both bromine atoms on the same side of the furan ring relative to the carboxylic acid, creating a symmetric dihalide environment where both C–Br bonds have similar electronic activation for cross-coupling. Conversely, 4,5-dibromo-2-furoic acid (CAS 2434-03-9) places the carboxylic acid at position 2 and bromines at positions 4 and 5, creating electronic asymmetry that differentially activates the two bromide sites. A systematic survey by Almond-Thynne et al. (2017) of heteroaryl polyhalide Suzuki–Miyaura couplings demonstrated that the site-selectivity of cross-coupling on furan polyhalides is governed by the interplay between the electronic effects of substituents and the inherent reactivity of each C–Br position [1]. Specifically, 2,3-dibromofurans with a 5-acceptor substituent undergo regioselective coupling preferentially at C-2 (49–97% yield at C-2 vs. C-3) as documented by Bach and co-workers . By extension, the 2,5-dibromo-3-carboxylic acid arrangement provides two electronically similar bromide sites, enabling statistical control or sequential differential coupling, whereas the 4,5-dibromo-2-carboxylic acid isomer renders C-5 and C-4 electronically non-equivalent due to proximity to the carboxyl group.

Regioselective coupling Dibromofuran isomers Site-selectivity

Direct Derivatization via Free Carboxylic Acid

2,5-Dibromofuran-3-carboxylic acid bears a free carboxylic acid group at position 3, which can be directly elaborated via amide bond formation, esterification, or reduction without the saponification step required when using the corresponding ethyl ester (ethyl 2,5-dibromofuran-3-carboxylate, CAS 32460-21-2) or methyl ester (methyl 2,5-dibromofuran-3-carboxylate, CAS 1150271-26-3) analogs . The free acid is described as a 'versatile small molecule scaffold' by multiple suppliers, with the carboxylic acid serving as 'a versatile functional handle, enabling a variety of derivatization reactions' . This eliminates one synthetic transformation (ester hydrolysis) from multi-step sequences, reducing overall step count and avoiding potential side reactions at the bromine-bearing positions during basic or acidic ester cleavage conditions.

Orthogonal functionalization Building block versatility Amide coupling

Bis-Arylation with Triarylbismuth Reagents

The 2,5-dibromofuran core structure—shared by 2,5-dibromofuran-3-carboxylic acid—undergoes efficient palladium-catalyzed mono- and bis-couplings with triarylbismuth reagents. In a study by Rao et al. (2012), 2,5-dibromofuran was coupled with various triarylbismuths using Pd(PPh₃)₄ catalyst to afford 2,5-diarylfurans in high yields within a short reaction time (1 hour) . The operational simplicity—substoichiometric triarylbismuth (0.65 equiv for bis-coupling), short reaction time, and high functional group tolerance—has been demonstrated for the 2,5-dibromofuran motif. While 2-bromofurans undergo mono-coupling to 2-arylfurans under identical conditions, the 2,5-dibromo motif uniquely enables bis-arylation in a single operation, delivering symmetric 2,5-diarylfurans directly .

Triarylbismuth coupling Atom-efficient arylation 2,5-Diarylfuran synthesis

Halogen Dance for 3-Substituted Derivatives

2,5-Dibromofurans can undergo controlled halogen dance (HD) reactions with strong bases (e.g., LDA) to generate 3-metalated intermediates, which upon quenching with electrophiles provide 3-substituted-2,5-dibromofuran derivatives [1]. The Imperial College group demonstrated that the 2,5-dibromo isomer provides selective access to 3-substituted products when using strong electrophiles to trap the rearranged organolithium species [2]. In contrast, 2,3-dibromofuran yields a different substitution pattern via halogen dance, and the products accessible from the 2,5-isomer via HD are complementary to those obtainable from 2,3-dibromofuran [1]. This provides a unique reactivity manifold for accessing 3,4,5-trisubstituted furan derivatives that cannot be obtained from other dibromofuran regioisomers via the same one-pot HD/electrophile-quench sequence.

Halogen dance reaction Regioselective metalation Trisubstituted furans

Facile One-Step Core Synthesis

While 2,5-dibromofuran-3-carboxylic acid itself is a specialized building block, its core 2,5-dibromofuran motif is accessible via a simple one-step bromination of furan in DMF (48% isolated yield), as reported by Spivey and co-workers [1]. This contrasts with regioisomeric dibromofuran carboxylic acids such as 3,4-dibromofuran-2-carboxylic acid or 2,3-dibromofuran-5-carboxylic acid, which may require multi-step sequences from mucobromic acid or other precursors . The availability of well-precedented synthetic routes to the 2,5-dibromofuran core provides supply chain robustness for this substitution pattern relative to less synthetically accessible regioisomers.

Synthetic accessibility Precursor availability Bromination

Application Scenarios


Medicinal Chemistry Library Synthesis

The dual-bromide architecture of 2,5-dibromofuran-3-carboxylic acid enables a modular library synthesis strategy: (1) amide coupling at the C3-carboxylic acid to install a first diversity element, (2) first Suzuki–Miyaura coupling at the more reactive C2 or C5 bromide with arylboronic acid A, and (3) second Suzuki coupling at the remaining bromide with arylboronic acid B to generate a differentially trisubstituted furan-3-carboxamide library. This three-step, one-scaffold approach generates products with diversity at three vectors (amide substituent, aryl group A, aryl group B) that is unattainable from mono-bromo analogs [1]. The step economy advantage over using the ester analog (which requires initial hydrolysis) further supports the free acid as the optimal procurement form for library synthesis .

Agrochemical Diaryl Furan Synthesis

In agrochemical discovery programs targeting 2,5-diarylfuran-3-carboxylic acid scaffolds as herbicide or fungicide leads, the triarylbismuth-mediated bis-arylation methodology demonstrated on the 2,5-dibromofuran core [1] provides an operationally simple, atom-efficient route. Using 0.65 equivalents of triarylbismuth with Pd(PPh₃)₄ under standard conditions (100 °C, 1 h), symmetric 2,5-diaryl substitution is achieved in a single operation. This compares favorably to sequential Suzuki approaches requiring two separate coupling steps, reducing palladium usage, solvent consumption, and purification burden in scale-up contexts.

Tetrasubstituted Furan Synthesis via Halogen Dance

For complex natural product analogs or pharmaceutical candidates requiring tetrasubstituted furan cores, 2,5-dibromofuran-3-carboxylic acid offers a unique sequential functionalization pathway: (1) initial protection of the carboxylic acid (e.g., as ester), (2) halogen dance reaction with LDA to generate the 3-lithio intermediate, (3) electrophile quench to install a substituent at C4 (the position adjacent to C3-carboxyl), and (4) sequential Suzuki couplings at C2 and C5 [1]. This strategy provides access to 2,3,4,5-tetrasubstituted furans with four differentiated substituents—a substitution pattern that is challenging to access from other dibromofuran regioisomers which undergo HD with different regiochemical outcomes .

Conjugated Polymer Monomer for Organic Electronics

The 2,5-dibromofuran-3-carboxylic acid scaffold can serve as an AB₂-type monomer for step-growth polymerization via Suzuki polycondensation, where the two C–Br bonds function as AA-type electrophilic sites and the carboxylic acid can be converted to a boronic ester (B-type nucleophile) or used to attach solubilizing side chains. Furan-containing conjugated polymers have attracted interest in organic solar cells and OFETs due to the weaker aromaticity of furan (vs. thiophene) imparting desirable electronic properties [1]. The 2,5-dibromo substitution pattern on the furan-3-carboxylic acid scaffold is particularly well-suited for donor–acceptor polymer synthesis where sequential coupling of different comonomers is required.

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